2-(Benzoyloxy)-2-methylpropanoic acid
Overview
Description
2-(Benzoyloxy)-2-methylpropanoic acid is an organic compound . It belongs to the class of organic compounds known as benzoyl derivatives, which are organic compounds containing an acyl moiety of benzoic acid with the formula (C6H5CO-) .
Synthesis Analysis
The synthesis of benzamides, which are structurally similar to 2-(Benzoyloxy)-2-methylpropanoic acid, can be achieved through direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation . Another synthetic process involves the use of alkyl halides by treatment with magnesium metal in the presence of dry ether .Molecular Structure Analysis
The molecular structure of 2-(Benzoyloxy)-2-methylpropanoic acid can be represented by the formula C11H10O7 . The structure is characterized by a core sulfated isothiocyanate group, which is conjugated to thioglucose, and a further R- group .Physical And Chemical Properties Analysis
The molecular weight of 2-(Benzoyloxy)-2-methylpropanoic acid is 254.193 Da . Other physical and chemical properties are not well-documented.Scientific Research Applications
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Synthetic Organic Chemistry
- Application : Benzoxazole derivatives are synthesized using 2-aminophenol as a precursor . These derivatives have been extensively used as a starting material for different mechanistic approaches in drug discovery .
- Method : The reaction of 2-aminophenol and 2-bromo-3,3,3-trifluoropropene, NaHCO3 base, and 2,2′-azobis-(2,4-dimethylvaleronitrile) or bis(pinacolato)diboron (ADVN/B2Pin2) additive was used .
- Results : This procedure introduced efficacious elemental sulfur promoting the synthesis of benzoxazole derivatives .
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Organic and Medicinal Chemistry
- Application : 2-Benzyloxy-1-methylpyridinium triflate is used for the synthesis of benzyl ethers and esters . This reagent is emerging as a mild, convenient, and in some cases uniquely effective new reagent .
- Method : A revised benzyl transfer protocol is used in which N-methylation of 2-benzyloxyypyridine delivers the active reagent in situ .
- Results : Benzyl ethers can be prepared in good to excellent yield by in situ methylation of 2-benzyloxypyridine .
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Chemical Synthesis
- Application : 2-(Benzoyloxy)-3-hydroxysuccinic acid is a chemical compound with the molecular formula C11H10O7 . While specific applications are not mentioned, compounds with similar structures are often used in chemical synthesis and research .
- Method : The specific methods of application or experimental procedures would depend on the context of the research or synthesis .
- Results : The outcomes obtained would also depend on the specific context of the research or synthesis .
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Pharmaceutical Research
- Application : 3-(Benzoyloxy)-2-hydroxypropyl β-D-glucopyranosiduronic acid is a chemical compound with the molecular formula CHO . While specific applications are not mentioned, compounds with similar structures are often used in pharmaceutical research .
- Method : The specific methods of application or experimental procedures would depend on the context of the research .
- Results : The outcomes obtained would also depend on the specific context of the research .
properties
IUPAC Name |
2-benzoyloxy-2-methylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-11(2,10(13)14)15-9(12)8-6-4-3-5-7-8/h3-7H,1-2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGWKCHAQEYLCBD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)OC(=O)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00553187 | |
Record name | 2-(Benzoyloxy)-2-methylpropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00553187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzoyloxy)-2-methylpropanoic acid | |
CAS RN |
58570-00-6 | |
Record name | 2-(Benzoyloxy)-2-methylpropanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=58570-00-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Benzoyloxy)-2-methylpropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00553187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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